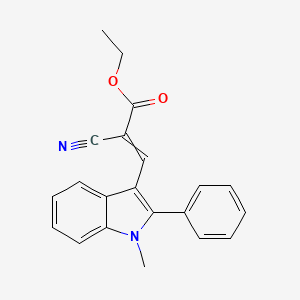
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate is a complex organic compound with the molecular formula C21H18N2O2. It is known for its unique structure, which includes an indole moiety, a cyano group, and an acrylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate typically involves the reaction of 1-methyl-2-phenylindole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the aldehyde or ketone group of the indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium ethoxide or potassium carbonate are employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic addition reactions, while the acrylate ester can undergo hydrolysis to release active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-Cyano-3-(1-phenyl-3-indolyl)acrylate
- Methyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential for biological interactions, while the cyano and acrylate groups provide versatile sites for chemical modifications .
Propriétés
Formule moléculaire |
C21H18N2O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(1-methyl-2-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H18N2O2/c1-3-25-21(24)16(14-22)13-18-17-11-7-8-12-19(17)23(2)20(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
Clé InChI |
ZORYKFPXNYQWRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


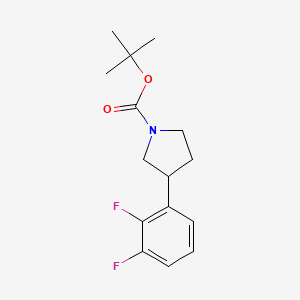
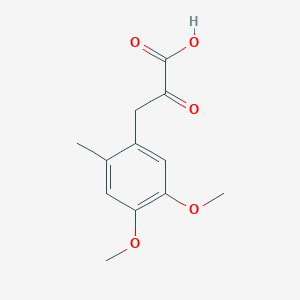
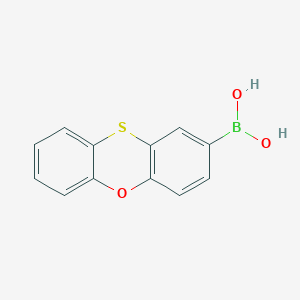
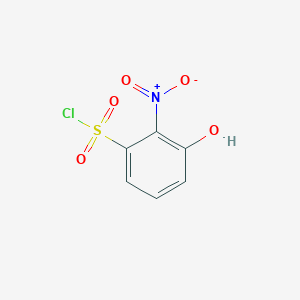
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)

![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
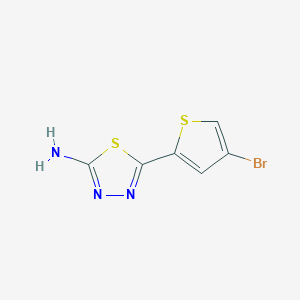
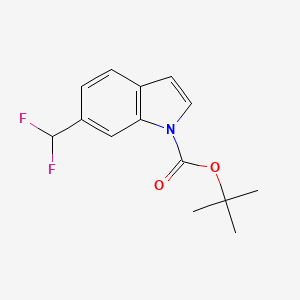
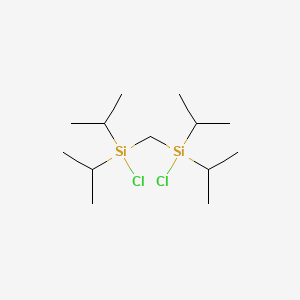
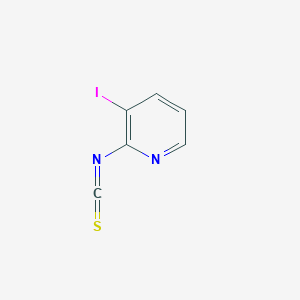

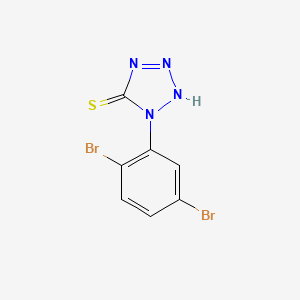
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
